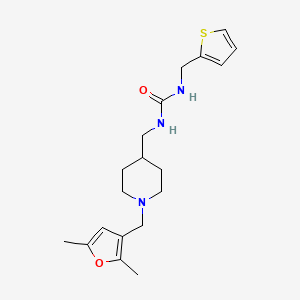

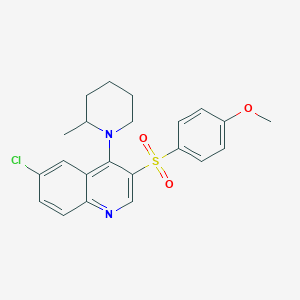

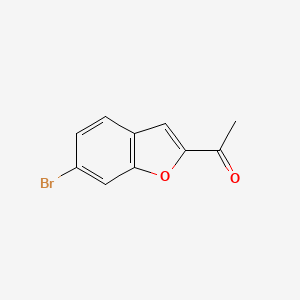

1-((1-((2,5-二甲基呋喃-3-基)甲基)哌啶-4-基)甲基)-3-(噻吩-2-基甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Biological Evaluation

The synthesis of diaryl ureas has been a topic of interest in medicinal chemistry due to their potential as anticancer agents. A study focused on the design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which were then evaluated for their antiproliferative activity against various cancer cell lines. The compounds were assessed using a colorimetric assay, and many showed significant effects. One compound, in particular, demonstrated potent inhibitory activity with IC50 values comparable to the positive-control sorafenib, suggesting these derivatives could serve as potential BRAF inhibitors for further research .

Structure-Activity Relationships and Pharmacokinetics

Another study explored 1,3-disubstituted ureas with a piperidyl moiety, investigating their structure-activity relationships as inhibitors of soluble epoxide hydrolase (sEH). These compounds were synthesized and administered orally in mice, resulting in improved pharmacokinetic parameters over previous inhibitors. One compound showed a substantial increase in potency and pharmacokinetic parameters, and it also demonstrated a significant reduction in inflammatory pain, suggesting its potential as a novel sEH inhibitor .

Antiangiogenesis Evaluation and Molecular Docking Studies

The synthesis and biological evaluation of novel 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors were reported in another study. Compounds with the arylurea in the meta position to the thioether linker showed the lowest IC50 values in enzymatic assays. The most potent compounds exhibited significant inhibition of endothelial cell proliferation, migration, and tube formation, as well as increased apoptosis and inhibited phosphorylation of VEGFR-2, indicating an antiangiogenic effect .

Comprehensive Analysis

The studies collectively provide a comprehensive analysis of the chemical class of 1-aryl-3-substituted phenylureas, highlighting their synthesis, structure-activity relationships, pharmacokinetics, and biological evaluations. These compounds have shown promise as anticancer agents, sEH inhibitors, and VEGFR-2 tyrosine kinase inhibitors, with potential applications in the treatment of cancer and inflammatory pain. The research demonstrates the importance of the arylurea moiety and its position relative to other functional groups in determining the biological activity of these compounds.

科学研究应用

抗乙酰胆碱酯酶活性

灵活的 1-(2-氨基乙氧基)-3-芳基(硫代)脲的合成和生化评估已对其抗乙酰胆碱酯酶活性进行了探索。本研究旨在优化连接两个药效基团的间隔基长度,以测试具有更大构象灵活性的化合物。研究发现,用线性乙氧乙基链取代先前描述的间隔基将产生略具可比效力的化合物,前提是它们被正确取代。确定了最佳链长,允许药效基单元与酶的疏水结合位点之间进行有效的相互作用。这项研究表明设计具有显着生物活性的新抑制剂的潜力 (J. Vidaluc 等,1995)。

脲衍生物的合成和表征

另一项研究重点关注伊马替尼中间体的脲、硫脲、磺酰胺和氨基甲酸酯衍生物的合成、光谱表征、对接研究和生物活性。这些衍生物通过简单的加成反应合成,并评估了它们的抗菌、抗氧化活性和作为芳香化酶抑制剂的潜力。这项研究突出了脲衍生物在药物化学中的多种潜在应用及其在开发新治疗剂中的作用 (M. Chandrasekhar 等,2019)。

食欲素-1 受体机制

还进行了食欲素-1 受体机制对强迫性食物摄入作用的研究,评估了各种拮抗剂在雌性大鼠暴食模型中的作用。这项研究提供了有关选择性拮抗食欲素-1 受体如何代表暴食症和其他具有强迫性成分的饮食失调的新型药物治疗的见解 (L. Piccoli 等,2012)。

对映选择性阴离子受体

非外消旋异构 1-(2-(4-甲基-2-硫代噻唑-3(2H)-基)苯基)-3-(杂)芳基-(硫代)脲作为氨基酸衍生物的中性对映选择性阴离子受体已进行了合成和评估。本研究旨在了解硫脲与脲衍生物缔合常数较小的原因。这些发现有助于双功能有机催化领域,为开发新的对映选择性催化过程提供了基础 (C. Roussel 等,2006)。

属性

IUPAC Name |

1-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2S/c1-14-10-17(15(2)24-14)13-22-7-5-16(6-8-22)11-20-19(23)21-12-18-4-3-9-25-18/h3-4,9-10,16H,5-8,11-13H2,1-2H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUDCUIQBALPJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2515970.png)

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2515971.png)

![1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one](/img/structure/B2515982.png)

![6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride](/img/structure/B2515984.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2515985.png)